1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of benzothiazole, cinnamoyl, hydroxy, pyridine, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, followed by the introduction of the cinnamoyl and pyridine groups. The final step involves the formation of the pyrrolone ring.
Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Cinnamoyl Group: The cinnamoyl group can be introduced via a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives.
Formation of Pyrrolone Ring: The pyrrolone ring is formed through a cyclization reaction involving the intermediate compounds obtained from the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The cinnamoyl double bond can be reduced to a single bond.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cinnamoyl group would yield a saturated derivative.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. For example, if it acts as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or cell-based assays.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-chlorobenzothiazole share the benzothiazole core structure.
Cinnamoyl Derivatives: Compounds like cinnamic acid and cinnamaldehyde contain the cinnamoyl group.
Pyridine Derivatives: Compounds such as pyridine and 3-hydroxypyridine share the pyridine ring.
Uniqueness
1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to its combination of multiple functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2-pyridin-3-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O3S/c26-17-9-10-18-20(13-17)33-25(28-18)29-22(16-7-4-12-27-14-16)21(23(31)24(29)32)19(30)11-8-15-5-2-1-3-6-15/h1-14,22,31H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPAJDRNUGBVKK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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